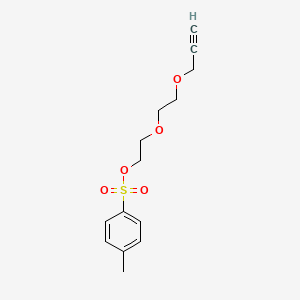

Propargyl-PEG3-Tos

Übersicht

Beschreibung

- Die Verbindung enthält eine Alkingruppe (der „O-Propargyl“-Teil), die für Click-Chemie-Reaktionen unerlässlich ist. Click-Chemie ermöglicht effiziente und spezifische chemische Reaktionen zwischen Molekülen, die Azid- und Alkingruppen enthalten.

- Zusammenfassend lässt sich sagen, dass Tos-PEG2-O-Propargyl als Brücke zwischen den PROTAC-Liganden dient und den Abbau von Zielproteinen erleichtert.

Tos-PEG2-O-Propargyl: ist ein PEG-basierter PROTAC-Linker. Der Begriff „PROTAC“ steht für Proteolyse-Targeting-Chimären, d. h. Moleküle, die so konzipiert sind, dass sie spezifische Zielproteine innerhalb von Zellen selektiv abbauen.

Herstellungsmethoden

Synthesewege: Tos-PEG2-O-Propargyl kann mit etablierten Methoden der organischen Chemie synthetisiert werden. Leider sind spezifische Synthesewege in der Literatur nicht leicht zugänglich.

Reaktionsbedingungen: Die Synthese beinhaltet wahrscheinlich die Kupplung eines Tosyl-geschützten PEG-Derivats (Polyethylenglykol) mit einer Alkin-haltigen Verbindung.

Industrielle Produktion: Informationen über Produktionsmethoden im industriellen Maßstab sind aufgrund des spezialisierten Einsatzes in der Forschung begrenzt.

Wissenschaftliche Forschungsanwendungen

Chemie: Tos-PEG2-O-Propargyl spielt eine entscheidende Rolle im PROTAC-Design und ermöglicht den gezielten Abbau von Proteinen.

Biologie: Forscher verwenden es, um die Proteinfunktion, zelluläre Signalwege und Protein-Protein-Interaktionen zu untersuchen.

Medizin: PROTACs, einschließlich derer, die auf Tos-PEG2-O-Propargyl basieren, sind vielversprechend für die Entwicklung neuer Therapien.

Industrie: Obwohl es nicht direkt in der Massenproduktion eingesetzt wird, trägt das Verständnis von PROTACs zur Medikamentenentwicklung bei.

Wirkmechanismus

- Der Mechanismus von Tos-PEG2-O-Propargyl beinhaltet die Verbrückung des E3-Ubiquitin-Ligase-Liganden (für den Proteinabbau) und des Zielprotein-Liganden.

- Nach der Bindung rekrutiert der PROTAC das Ubiquitin-Proteasom-System, was zur selektiven Degradation des Zielproteins führt.

Wirkmechanismus

Target of Action

Propargyl-PEG3-Tos, also known as Tos-PEG2-O-Propargyl, is a PEG linker that contains a tosyl group and a propargyl group . The primary targets of this compound are azide-bearing compounds or biomolecules . The propargyl group in the compound can react with these targets via copper-catalyzed azide-alkyne Click Chemistry .

Mode of Action

The mode of action of this compound involves two key steps. First, the tosyl group, which is a very good leaving group, can be easily replaced by thiol and amino groups through a nucleophilic substitution . Following this, the propargyl group reacts with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving azide-bearing compounds or biomolecules. The formation of a stable triazole linkage via Click Chemistry can have various downstream effects, depending on the specific biomolecules involved .

Result of Action

The result of the action of this compound is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This can lead to various molecular and cellular effects, depending on the specific biomolecules that the compound interacts with.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne Click Chemistry that the compound undergoes . Additionally, the compound’s solubility in aqueous media suggests that its action, efficacy, and stability might be influenced by the hydration status of the environment .

Biochemische Analyse

Biochemical Properties

Propargyl-PEG3-Tos interacts with various enzymes and proteins. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage, which is a key interaction in biochemical reactions .

Cellular Effects

For instance, PEGylation can enhance the stability and solubility of proteins, improve drug delivery, and reduce immunogenicity .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with azide-bearing compounds or biomolecules. The propargyl group of this compound reacts with these compounds via copper-catalyzed azide-alkyne Click Chemistry, forming a stable triazole linkage . This reaction can lead to changes in gene expression, enzyme activation or inhibition, and other molecular effects .

Temporal Effects in Laboratory Settings

Pegylated compounds are generally known for their stability and longevity in both in vitro and in vivo studies .

Metabolic Pathways

Pegylated compounds can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Pegylated compounds are generally known to have good distribution profiles due to their enhanced solubility and stability .

Subcellular Localization

Pegylated compounds can be directed to specific compartments or organelles based on their chemical structure and the presence of targeting signals or post-translational modifications .

Vorbereitungsmethoden

Reaction Conditions: The synthesis likely involves coupling a Tosyl-protected PEG (Polyethylene Glycol) derivative with an alkyne-containing compound.

Industrial Production: Information on industrial-scale production methods is limited due to its specialized use in research.

Analyse Chemischer Reaktionen

Reaktionen: Tos-PEG2-O-Propargyl kann an kupferkatalysierten Azid-Alkin-Cycloadditionsreaktionen (CuAAc) teilnehmen.

Häufige Reagenzien und Bedingungen: Diese Reaktionen erfordern typischerweise ein Azid-haltiges Molekül (z. B. Azid-modifizierte Liganden) und Kupferkatalysatoren.

Hauptprodukte: Das Hauptprodukt ist das Konjugat, das durch Verknüpfung von Tos-PEG2-O-Propargyl mit einem anderen Molekül (z. B. einem PROTAC oder einem Medikament) gebildet wird.

Vergleich Mit ähnlichen Verbindungen

Einzigartigkeit: Die Einzigartigkeit von Tos-PEG2-O-Propargyl liegt in seiner PEG-basierten Struktur und seiner Alkinfunktionalität.

Ähnliche Verbindungen: Während Tos-PEG2-O-Propargyl spezifisch für PROTACs ist, übernehmen andere PEG-basierte Linker (z. B. Propargyl-PEG2-Tos) ähnliche Funktionen

Eigenschaften

IUPAC Name |

2-(2-prop-2-ynoxyethoxy)ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5S/c1-3-8-17-9-10-18-11-12-19-20(15,16)14-6-4-13(2)5-7-14/h1,4-7H,8-12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLBARIQCXNLPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.